3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-2-34-19-8-4-9-20-23(19)27-25(35-20)29(15-14-28-13-5-12-26-28)24(33)17-6-3-7-18(16-17)30-21(31)10-11-22(30)32/h3-9,12-13,16H,2,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJRGYCILUIOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzamide derivatives with benzothiazole and pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole Modifications :
- The target compound’s 4-ethoxy substituent (electron-donating) contrasts with the 4,6-difluoro groups in ’s analogue (electron-withdrawing). This difference may alter binding kinetics and solubility: ethoxy enhances hydrophilicity, while fluorine increases membrane permeability .
- ’s compound lacks direct N-substitution on benzothiazole, instead conjugating it to a phenyl ring. This extended aromatic system may favor interactions with hydrophobic protein pockets .
Pyrazole Functionalization :
- The target’s 2-(1H-pyrazol-1-yl)ethyl chain introduces conformational flexibility and hydrogen-bonding capacity compared to ’s rigid 3-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid . The latter’s carboxyl group could limit bioavailability due to ionization at physiological pH .
Dioxopyrrolidinyl Role :
- Present in both the target and –4 compounds, this moiety likely stabilizes the molecule via intramolecular hydrogen bonds. Its electron-deficient nature may also facilitate interactions with catalytic lysine residues in enzymes .
Research Implications and Limitations
- Structural Data : The SHELX software suite () is widely used for crystallographic analysis of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .
- Data Gaps : Exact molecular weights, solubility, and biological activity data for the target compound are absent in available literature, necessitating further experimental validation.
Biological Activity
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a benzamide core, a benzothiazole ring, and a pyrazole moiety. The synthesis and biological evaluation of this compound have been the subject of various studies, highlighting its potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide exhibit significant antimicrobial activity. A study evaluating various derivatives of benzothiazole reported that certain compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 - 1250 |
| Compound B | Escherichia coli | 25 |
| Compound C | Pseudomonas aeruginosa | 50 |
These findings suggest that the presence of the benzothiazole and dioxopyrrolidine moieties may enhance the antimicrobial efficacy of the compound .
Anticonvulsant Activity
In related studies, compounds featuring the dioxopyrrolidine structure have been identified as potential anticonvulsants. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide was shown to exhibit broad-spectrum anticonvulsant properties across various animal models. The compound demonstrated significant protective effects in acute seizure models, indicating its potential for treating epilepsy .
The mechanism of action for 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide likely involves interactions with specific molecular targets. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects. The exact pathways remain to be fully elucidated but are critical for understanding the therapeutic potential of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide:
- Antimicrobial Study : A comprehensive evaluation of a series of benzothiazole derivatives showed varying degrees of antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced potency against S. aureus and E. coli.
- Anticonvulsant Study : In vivo experiments demonstrated that dioxopyrrolidine derivatives could significantly reduce seizure frequency in animal models. The studies highlighted the importance of structural modifications in enhancing anticonvulsant efficacy.
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated on different cancer cell lines, revealing selective antiproliferative activity against certain types of cancer cells.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
